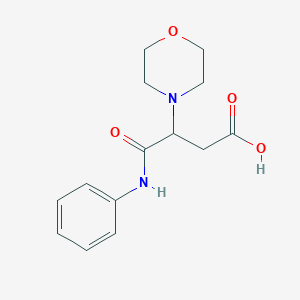![molecular formula C15H20N2O4 B2365099 1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one CAS No. 1351659-79-4](/img/structure/B2365099.png)
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Structure Analysis
- 1,5-Dioxa-9-azaspiro[5.5] derivatives are key intermediates in various chemical syntheses. For instance, they are used in the acylation of specific compounds, demonstrating versatility in chemical reactions and regioselectivity, as shown in the study of acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide (Koszytkowska-Stawińska et al., 2004).
- In crystallography and material science, derivatives like 1,5-dioxa-9-azaspiro[5.5] have been studied for their crystal structure and thermodynamic properties, offering insights into their stability and potential applications in material design (Zeng et al., 2021).
Synthesis of Spiroacetals
- Spiroacetals, including those with 1,5-dioxa-9-azaspiro[5.5] structures, are synthesized from carbohydrates, showcasing their importance in creating complex organic compounds with potential applications in pharmaceuticals and material science (Martín et al., 1995).
Advanced Organic Chemistry and Material Science
- The synthesis and structural analysis of compounds containing 1,5-dioxa-9-azaspiro[5.5] units contribute significantly to advanced organic chemistry, helping understand complex molecular architectures and their potential applications (Khrustaleva et al., 2018).
- These compounds are also relevant in the development of new materials, particularly in the field of crystallography, where their unique structures can lead to novel properties and applications (Yuan et al., 2017).
properties
IUPAC Name |
3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16-7-2-4-12(13(16)18)14(19)17-8-5-15(6-9-17)20-10-3-11-21-15/h2,4,7H,3,5-6,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKCAQFGCQEIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

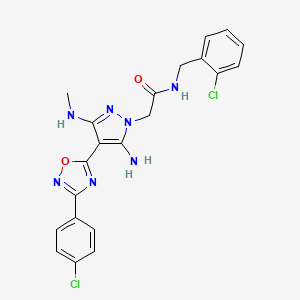
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
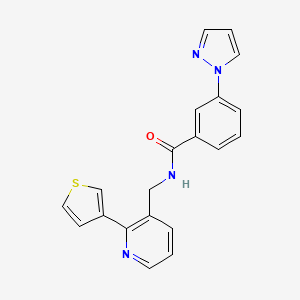
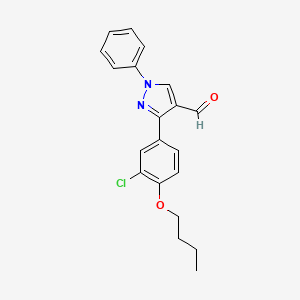
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)
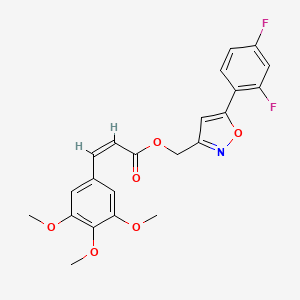

![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)
![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)
